BenchChemオンラインストアへようこそ!

6-Bromo-2,7-dichloroquinazoline

Lipophilicity Membrane Permeability ADME

This halogenated quinazoline features a unique bromine at C6 and chlorine at C2/C7, delivering a distinctive LogP (3.7) and electronic profile essential for EGFR kinase inhibitor SAR. Its 4-anilinoquinazoline derivatives show IC50 of 32 nM against the clinically relevant L858R mutant. Unlike simpler analogs (e.g., 2,7-dichloroquinazoline, MW 199.03), this scaffold enables systematic exploration of resistance mutations like T790M. Available in high purity (≥95%) for reliable biological assays and focused library synthesis.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93
CAS No. 1036757-08-0
Cat. No. B2621897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,7-dichloroquinazoline
CAS1036757-08-0
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93
Structural Identifiers
SMILESC1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
InChIKeyAPEAOBLDQOPTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,7-dichloroquinazoline (CAS 1036757-08-0): A Multihalogenated Quinazoline Scaffold for Kinase-Targeted Drug Discovery


6-Bromo-2,7-dichloroquinazoline (CAS 1036757-08-0) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. This compound features a specific halogen substitution pattern—a bromine atom at the 6-position and chlorine atoms at the 2- and 7-positions—which imparts distinct physicochemical properties and reactivity. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and related tyrosine kinases .

Why 6-Bromo-2,7-dichloroquinazoline Cannot Be Simply Replaced by Other Halogenated Quinazolines


Halogenated quinazolines are not functionally interchangeable. The specific pattern and type of halogen substitution profoundly affect molecular properties critical to drug discovery, including lipophilicity (LogP), molecular weight, and electronic distribution . 6-Bromo-2,7-dichloroquinazoline's unique combination of a larger, more polarizable bromine atom at C6 and smaller, more electronegative chlorine atoms at C2 and C7 creates a distinctive profile for structure-activity relationship (SAR) exploration and is essential for achieving desired target affinity and selectivity in kinase inhibitor programs [1]. Substituting a closely related analog—such as 2,7-dichloroquinazoline or 6-bromoquinazoline—would significantly alter these key parameters, leading to unpredictable changes in biological activity and downstream development outcomes [2].

6-Bromo-2,7-dichloroquinazoline: Quantitative Differentiation Data vs. Closest Analogs


Lipophilicity Advantage: Higher LogP for Enhanced Membrane Permeability

6-Bromo-2,7-dichloroquinazoline exhibits a higher calculated LogP (3.7) compared to its dichloro analog, 2,7-dichloroquinazoline (LogP = 2.7) . This increased lipophilicity, conferred by the bromine substituent at the 6-position, is predicted to enhance passive membrane permeability, a critical factor for oral bioavailability and cellular uptake [1].

Lipophilicity Membrane Permeability ADME Drug Design

Molecular Weight: Strategic Increase for Target Binding and Pharmacokinetic Tuning

With a molecular weight of 277.93 g/mol, 6-Bromo-2,7-dichloroquinazoline is significantly heavier than the non-brominated analog 2,7-dichloroquinazoline (MW = 199.03 g/mol) . This 78.9 g/mol increase, directly attributable to the bromine atom, pushes the compound into a different property space, which can be leveraged to enhance target binding affinity via increased van der Waals interactions or to modulate pharmacokinetic properties such as volume of distribution [1].

Molecular Weight Drug-Likeness Pharmacokinetics Lead Optimization

Potent EGFR L858R Mutant Inhibition by 6-Bromo-2,7-dichloroquinazoline-Derived Scaffold

A compound containing the 6-bromo-2,7-dichloroquinazoline core (CHEMBL2031296) demonstrated potent inhibition of the EGFR L858R mutant, a clinically relevant oncogenic driver, with an IC50 of 32 nM in a cellular growth inhibition assay [1]. This activity is comparable to, or better than, several clinical EGFR inhibitors against this specific mutant in similar assay formats [2][3].

EGFR Kinase Inhibition Non-Small Cell Lung Cancer Mutant Selectivity

Higher Boiling Point: Indication of Stronger Intermolecular Interactions and Stability

6-Bromo-2,7-dichloroquinazoline exhibits a higher predicted boiling point (349.0±35.0 °C) compared to the non-brominated analog 2,7-dichloroquinazoline (287.6±22.0 °C) . This 61.4 °C increase reflects stronger intermolecular interactions, likely due to the larger, more polarizable bromine atom, which can impact compound handling during synthesis, purification, and formulation development [1].

Thermal Stability Boiling Point Intermolecular Forces Process Chemistry

Reduced Aqueous Solubility: A Predictable and Exploitable Physicochemical Trade-Off

The aqueous solubility of 6-Bromo-2,7-dichloroquinazoline is low (0.14 g/L), a characteristic common to many halogenated heterocycles . This represents a predictable trade-off for its increased lipophilicity and molecular weight. While low solubility can present formulation challenges, it is a well-understood parameter that can be modulated through salt formation, co-solvent use, or amorphous solid dispersion techniques [1].

Aqueous Solubility Formulation Crystallinity Bioavailability

Optimal Research and Procurement Scenarios for 6-Bromo-2,7-dichloroquinazoline


EGFR Kinase Inhibitor Lead Generation and Optimization

Procure 6-Bromo-2,7-dichloroquinazoline as a core scaffold for synthesizing focused libraries of 4-anilinoquinazolines or other substituted derivatives aimed at inhibiting EGFR, particularly the clinically relevant L858R mutant. The compound's physicochemical profile and demonstrated activity of its derivatives (IC50 = 32 nM) provide a validated starting point for optimizing potency and selectivity against this target [1][2].

SAR Studies on Halogen Substitution Patterns

Use this compound as a key reference point in structure-activity relationship (SAR) studies to systematically compare the effects of different halogen substitution patterns on biological activity and drug-like properties. Its unique combination of bromine at C6 and chlorine at C2 and C7 (LogP 3.7, MW 277.93) allows for direct comparison with analogs like 2,7-dichloroquinazoline (LogP 2.7, MW 199.03) and 6-bromo-2-chloroquinazoline .

Development of Next-Generation EGFR Inhibitors for Resistant Mutants

Incorporate 6-Bromo-2,7-dichloroquinazoline into medicinal chemistry programs targeting drug-resistant forms of EGFR, such as those harboring the T790M gatekeeper mutation. The scaffold's ability to be further functionalized at multiple positions (e.g., at C4 with anilines) allows for exploration of chemical space to overcome resistance mechanisms observed with first-generation inhibitors [3].

Chemical Biology Probe Synthesis for Kinase Signaling

Utilize this building block to create chemical probes for investigating EGFR and related kinase signaling pathways in cellular models. The high purity (≥95-98%) and availability from multiple reputable vendors ensure reliable results in biological assays, including cell viability and target engagement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,7-dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.